N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;2,4,6-trichloro-1,3,5-triazine;2,4,4-trimethylpentan-2-amine N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;2,4,6-trichloro-1,3,5-triazine;2,4,4-trimethylpentan-2-amine Poly[[6-[(1,1,3,3-tetramethylbutyl)amino]-s-triazine-2,4-diyl]-[(2,2,6,6-tetramethyl-4-piperidyl)imino]-hexamethylene-[(2,2,6,6-tetramethyl-4-piperidyl)imino](HAS) is an amine hindered light stabilizer that can be used as an antioxidant by attaching the nitroxyl radical with the surface atoms.

Brand Name: Vulcanchem
CAS No.: 71878-19-8
VCID: VC8456259
InChI: InChI=1S/C24H50N4.C8H19N.C3Cl3N3/c1-21(2)15-19(16-22(3,4)27-21)25-13-11-9-10-12-14-26-20-17-23(5,6)28-24(7,8)18-20;1-7(2,3)6-8(4,5)9;4-1-7-2(5)9-3(6)8-1/h19-20,25-28H,9-18H2,1-8H3;6,9H2,1-5H3;
SMILES: CC1(CC(CC(N1)(C)C)NCCCCCCNC2CC(NC(C2)(C)C)(C)C)C.CC(C)(C)CC(C)(C)N.C1(=NC(=NC(=N1)Cl)Cl)Cl
Molecular Formula: C35H69Cl3N8
Molecular Weight: 708.3 g/mol

N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;2,4,6-trichloro-1,3,5-triazine;2,4,4-trimethylpentan-2-amine

CAS No.: 71878-19-8

Cat. No.: VC8456259

Molecular Formula: C35H69Cl3N8

Molecular Weight: 708.3 g/mol

* For research use only. Not for human or veterinary use.

N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;2,4,6-trichloro-1,3,5-triazine;2,4,4-trimethylpentan-2-amine - 71878-19-8

Specification

CAS No. 71878-19-8
Molecular Formula C35H69Cl3N8
Molecular Weight 708.3 g/mol
IUPAC Name N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;2,4,6-trichloro-1,3,5-triazine;2,4,4-trimethylpentan-2-amine
Standard InChI InChI=1S/C24H50N4.C8H19N.C3Cl3N3/c1-21(2)15-19(16-22(3,4)27-21)25-13-11-9-10-12-14-26-20-17-23(5,6)28-24(7,8)18-20;1-7(2,3)6-8(4,5)9;4-1-7-2(5)9-3(6)8-1/h19-20,25-28H,9-18H2,1-8H3;6,9H2,1-5H3;
Standard InChI Key ORECYURYFJYPKY-UHFFFAOYSA-N
SMILES CC1(CC(CC(N1)(C)C)NCCCCCCNC2CC(NC(C2)(C)C)(C)C)C.CC(C)(C)CC(C)(C)N.C1(=NC(=NC(=N1)Cl)Cl)Cl
Canonical SMILES CC1(CC(CC(N1)(C)C)NCCCCCCNC2CC(NC(C2)(C)C)(C)C)C.CC(C)(C)CC(C)(C)N.C1(=NC(=NC(=N1)Cl)Cl)Cl

Introduction

N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine

Structural and Chemical Properties

N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine (CAS 61260-55-7) is a hindered amine light stabilizer (HALS) intermediate with the molecular formula C₂₄H₅₀N₄ and a molecular weight of 394.68 g/mol . The compound features two 2,2,6,6-tetramethylpiperidin-4-yl groups linked by a hexane-1,6-diamine backbone. Key physicochemical properties include:

PropertyValue
Melting Point63–65 °C (lit.)
Boiling Point478.5 ± 45.0 °C (Predicted)
Density0.94 ± 0.1 g/cm³
Water Solubility1.76 g/L at 20 °C
LogP-1.3 at 21 °C

The 2,2,6,6-tetramethylpiperidine moieties confer steric hindrance, enabling radical scavenging activity critical for polymer stabilization .

Synthesis and Industrial Applications

This compound is synthesized via nucleophilic substitution reactions between 4-amino-2,2,6,6-tetramethylpiperidine and 1,6-dibromohexane, followed by purification. It serves as a precursor for HALS such as GW-944, which protect polymers from UV-induced degradation . In polyolefins like polyethylene and polypropylene, HALS mitigate chain scission and oxidation by neutralizing free radicals . The compound’s low volatility and high thermal stability (evidenced by a vapor pressure of 0.006 Pa at 70 °C) make it suitable for long-term applications in automotive coatings and agricultural films .

2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

Structural and Reactivity Profile

2,4,6-Trichloro-1,3,5-triazine (CAS 108-77-0) is a symmetric triazine derivative with three chlorine atoms bonded to a six-membered aromatic ring. Its molecular formula is C₃Cl₃N₃, and it exhibits high electrophilicity due to electron-withdrawing chlorine substituents.

PropertyValue
Melting Point146–148 °C
Boiling Point190 °C (decomposes)
Density1.92 g/cm³

The compound’s reactivity stems from the stepwise substitution of chlorine atoms, enabling its use in synthesizing herbicides, dyes, and crosslinking agents .

Applications in Material Science and Organic Synthesis

Cyanuric chloride is a cornerstone in producing 2,4,6-tri(thiophen-2-yl)-1,3,5-triazine, a donor-acceptor system used in organic semiconductors and porous materials . Its ability to form covalent bonds with nucleophiles (e.g., amines, alcohols) underpins its role in:

  • Herbicides: As a precursor for simazine and atrazine.

  • Polymer Crosslinkers: Enhancing mechanical properties in epoxy resins.

  • Pharmaceutical Intermediates: Facilitating heterocyclic ring formation.

Recent advancements highlight its utility in creating star-shaped molecules for optoelectronic devices, where the triazine core enhances π-π stacking interactions .

2,4,4-Trimethylpentan-2-amine

Synthesis and Physicochemical Characteristics

2,4,4-Trimethylpentan-2-amine (CAS 58618-91-0 as hydrochloride salt) is a branched aliphatic amine with the formula C₈H₂₀ClN. The hydrochloride salt is synthesized via Leuckart reaction or reductive amination of ketones, followed by treatment with phosphorus pentachloride .

PropertyValue
Molecular Weight165.70 g/mol
Melting PointNot reported
SolubilitySoluble in polar solvents

The branched structure imparts steric hindrance, reducing nucleophilicity compared to linear amines.

Industrial and Pharmaceutical Uses

This amine is employed as:

  • Catalyst: In polyurethane foam production.

  • Corrosion Inhibitor: For metal surfaces in acidic environments.

  • Pharmaceutical Intermediate: In synthesizing muscarinic agonists and antidepressants.

Its hydrochloride form enhances stability and solubility, making it preferable in drug formulations .

Comparative Analysis and Synergistic Applications

Interplay in Polymer Stabilization

N,N'-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine and 2,4,6-trichloro-1,3,5-triazine are often combined in polymer stabilizer systems. The HALS compound scavenges free radicals, while triazine derivatives absorb UV radiation, providing dual protection . For example, in polypropylene films, this combination extends service life by >2,000 hours under accelerated weathering tests .

Role of 2,4,4-Trimethylpentan-2-amine in Synthesis

The amine’s steric bulk facilitates selective reactions in triazine derivatization. For instance, it can act as a base in nucleophilic aromatic substitution with cyanuric chloride, yielding asymmetrical triazine analogs for agrochemicals .

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